

Griseolutein B: A Dihydrophenazine Derivative with Antimicrobial Potential

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Compound of Interest

Compound Name: *Griseolutein B*

Cat. No.: *B15579898*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Griseolutein B is a naturally occurring dihydrophenazine antibiotic produced by certain species of *Streptomyces*. As a member of the phenazine class of compounds, it is characterized by a core heterocyclic structure that is a derivative of phenazine. The dihydrophenazine core of **Griseolutein B** distinguishes it from the more oxidized phenazine compounds and is crucial for its biological activity. This document provides a comprehensive technical overview of **Griseolutein B**, including its chemical properties, biological activities, and what is known about its mechanism of action.

Chemical and Physical Properties

Griseolutein B possesses a molecular formula of $C_{17}H_{16}N_2O_6$ and a molecular weight of 344.32 g/mol. It is described as a yellow crystalline solid with a melting point of 220 °C (with decomposition). Its solubility profile indicates that it is soluble in ethyl acetate and alcohol, but insoluble in ether, benzene, and water.^[1] The dihydrophenazine structure of **Griseolutein B** is known to be unstable and susceptible to oxidation, often converting to the more stable phenazine form, Griseolutein A.

Property	Value	Reference
Molecular Formula	$C_{17}H_{16}N_2O_6$	[1]
Molecular Weight	344.32 g/mol	[1]
Appearance	Yellow Crystalline Solid	[1]
Melting Point	220 °C (decomposition)	[1]
Solubility	Soluble in Ethyl Acetate, Alcohol; Insoluble in Ether, Benzene, Water	[1]

Biological Activity

Antibacterial Activity

Griseolutein B has demonstrated notable activity against Gram-positive bacteria. Early studies reported a minimum inhibitory concentration (MIC_{50}) of 0.2–0.4 $\mu\text{g/mL}$ against *Streptococcus pyogenes* and *Bacillus anthracis*. The broader spectrum of its antibacterial activity is an area of ongoing research.

Organism	MIC_{50} ($\mu\text{g/mL}$)	Reference
<i>Streptococcus pyogenes</i>	0.2–0.4	
<i>Bacillus anthracis</i>	0.2–0.4	

Cytotoxic Activity

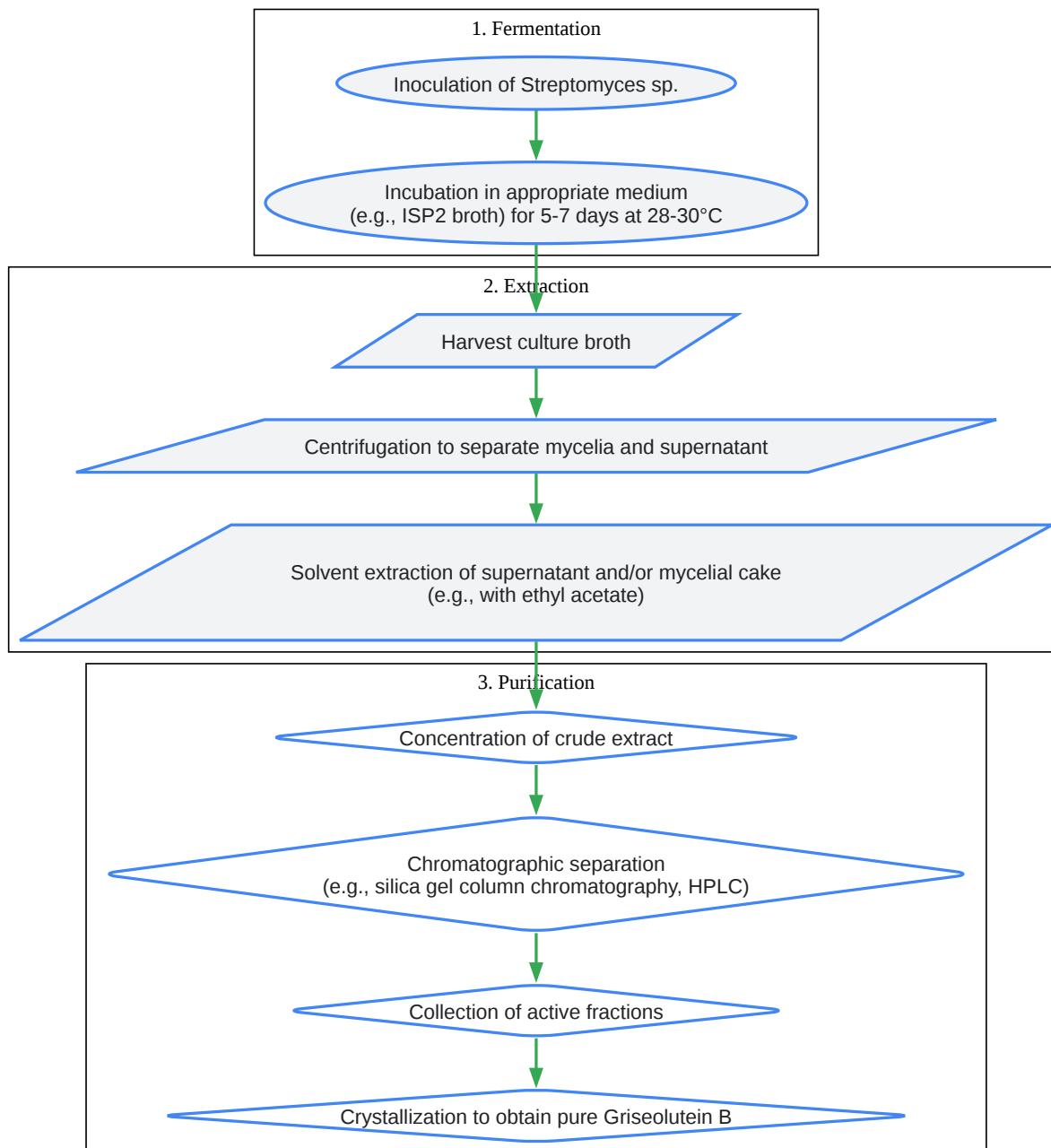
While specific cytotoxicity data for **Griseolutein B** is limited in the public domain, a structurally related compound, Griseolutein T, which also possesses a dihydrophenazine core, has been evaluated for its effect on human cancer cell lines. Griseolutein T exhibited an IC_{50} of 1.6 μM against the HeLa-S3 cell line. This suggests that dihydrophenazine compounds, including **Griseolutein B**, may possess cytotoxic properties that warrant further investigation for their potential as anticancer agents.

Compound	Cell Line	IC ₅₀ (μM)	Reference
Griseolutein T	HeLa-S3	1.6	

Experimental Protocols

Isolation of Griseolutein B from *Streptomyces* sp.

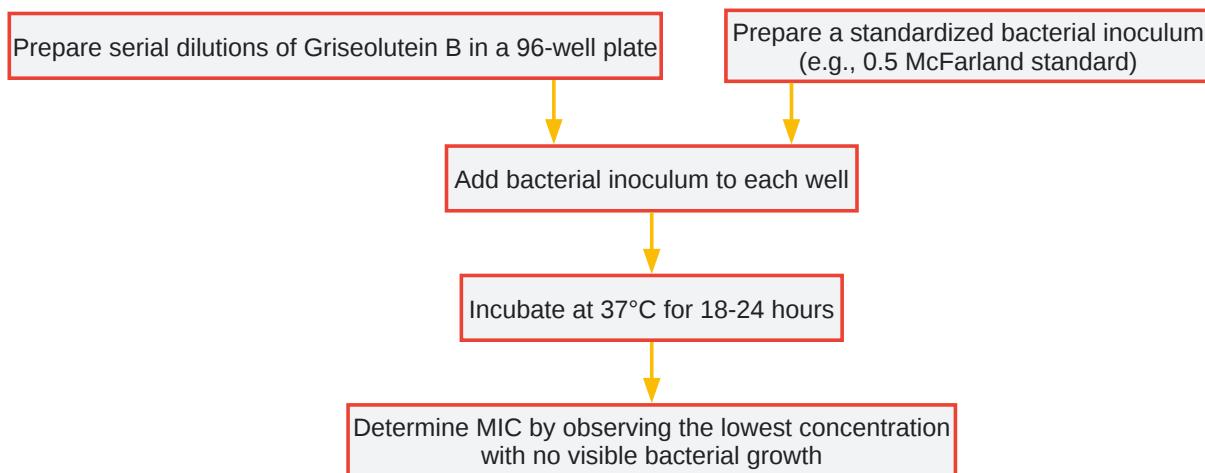
The following is a generalized protocol for the isolation of dihydrophenazine compounds like **Griseolutein B** from *Streptomyces* cultures. Specific parameters may need to be optimized for different strains and culture conditions.

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Caption: Generalized workflow for the isolation and purification of **Griseolutein B**.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

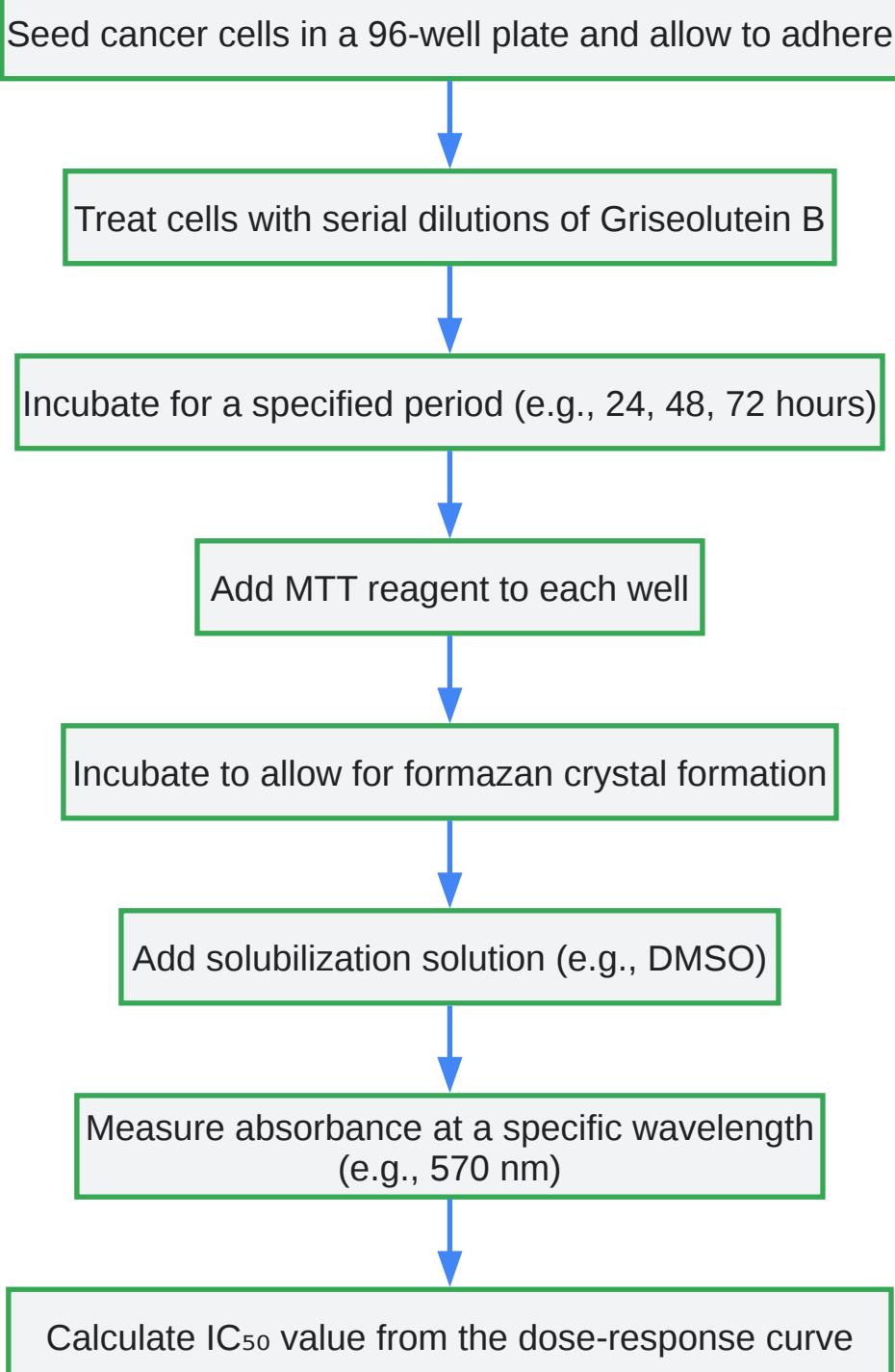


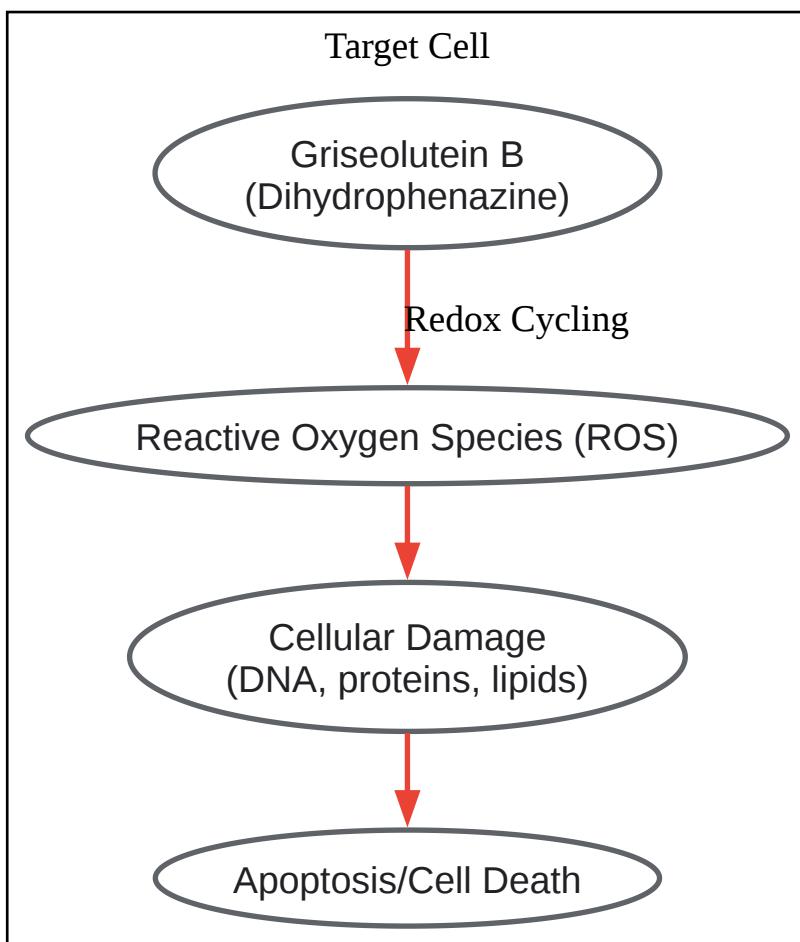
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Caption: Protocol for determining the Minimum Inhibitory Concentration (MIC).

Assessment of Cytotoxicity (IC₅₀)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of chemical compounds.





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References

- 1. researchgate.net [researchgate.net]
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